4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE
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Overview
Description
(4-Benzylpiperidin-1-yl)(m-tolyl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a benzyl group and a methanone group attached to a m-tolyl group. Its molecular formula is C20H23NO, and it has a molecular weight of 293.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-benzylpiperidin-1-yl)(m-tolyl)methanone typically involves the reaction of 4-benzylpiperidine with m-tolylmethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of (4-benzylpiperidin-1-yl)(m-tolyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: (4-Benzylpiperidin-1-yl)(m-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Substitution: The benzyl and tolyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzylpiperidinone or tolylcarboxylic acid.
Reduction: Formation of (4-benzylpiperidin-1-yl)(m-tolyl)methanol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)(m-tolyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-[acyl-carrier-protein] reductase (InhA), which is involved in the fatty acid biosynthesis pathway in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect . Additionally, the compound has been studied for its ability to prevent β-sheet aggregation in amyloid-beta peptides, which is relevant to Alzheimer’s disease .
Comparison with Similar Compounds
- (4-Benzylpiperidin-1-yl)(p-tolyl)methanone
- (4-Benzylpiperidin-1-yl)(o-tolyl)methanone
- (4-Benzylpiperidin-1-yl)(phenyl)methanone
Comparison: (4-Benzylpiperidin-1-yl)(m-tolyl)methanone is unique due to its specific substitution pattern on the piperidine ring and the m-tolyl group. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For example, the m-tolyl group provides steric hindrance that can influence the compound’s binding affinity to target enzymes or receptors .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-6-5-9-19(14-16)20(22)21-12-10-18(11-13-21)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFAJEKTXKRKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260428-67-9 |
Source
|
Record name | 4-benzyl-1-(3-methylbenzoyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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